![molecular formula C19H17N5O2 B2392146 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1358275-20-3](/img/structure/B2392146.png)
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest for researchers exploring new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the triazoloquinoxaline core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often involving continuous flow chemistry techniques to streamline the synthesis .
化学反応の分析
Types of Reactions
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce oxygen functionalities into the molecule.
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule under appropriate conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide has several scientific research applications:
作用機序
The mechanism of action of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-triazolo[4,3-a]quinoxaline derivatives: These compounds have a similar core structure and are also studied for their potential therapeutic applications.
Uniqueness
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the phenylacetamide group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development .
生物活性
The compound 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is a novel triazoloquinoxaline derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of substituted quinoxaline derivatives with triazole functionalities. The synthetic route often employs reagents such as hydrazine derivatives and acyl chlorides under controlled conditions to yield the target compound with high purity and yield.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, indicating its potential as an anticonvulsant , anticancer , and antimicrobial agent.
Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of newly synthesized triazoloquinoxaline derivatives, the compound demonstrated significant activity. Mice treated with this compound showed a marked reduction in seizure frequency when subjected to pentylenetetrazole-induced seizures. The efficacy was compared to phenobarbitone sodium as a standard reference drug, indicating a promising anticonvulsant profile .
Anticancer Activity
Further investigations into the anticancer potential revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in studies involving melanoma (A375) and breast cancer (MCF-7) cell lines, the compound displayed micromolar range EC50 values. Specifically, one derivative from the same family showed an EC50 of 365 nM against A375 cells, suggesting potent anticancer activity . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Activity
Additionally, the compound has shown promising antimicrobial properties. In vitro studies indicated significant inhibitory effects against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
Several case studies have been conducted to further elucidate the biological mechanisms and therapeutic applications of this compound:
- Anticonvulsant Study : A controlled study involving adult mice demonstrated that administration of the compound significantly reduced seizure activity compared to control groups treated with saline or other standard anticonvulsants .
- Cytotoxicity Evaluation : In vitro assays on human cancer cell lines (e.g., MCF-7 and A375) highlighted the dose-dependent cytotoxic effects of the compound. Flow cytometry analysis confirmed increased apoptotic cells following treatment with the compound .
- Antimicrobial Testing : The compound was tested against gram-positive and gram-negative bacteria, showing effective inhibition at low concentrations. The results indicated a broad-spectrum antimicrobial activity .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in both cancer cells and bacteria.
- Cell Cycle Arrest : It induces cell cycle arrest at specific phases (G2/M), leading to increased apoptosis in cancer cells.
- Receptor Interaction : Potential interactions with various receptors have been hypothesized but require further investigation for confirmation.
特性
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-16-21-22-18-19(26)23(14-10-6-7-11-15(14)24(16)18)12-17(25)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYVATKRVCSAFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。